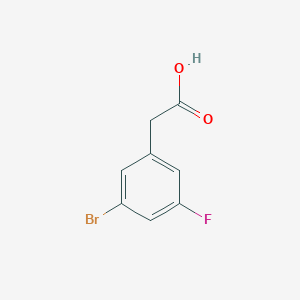![molecular formula C8H9BrS B1339346 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene CAS No. 111873-07-5](/img/structure/B1339346.png)
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene
Vue d'ensemble
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H9BrS. It is a brominated derivative of tetrahydrobenzo[b]thiophene, featuring a bromine atom at the 2-position of the thiophene ring.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is NRF2 (Nuclear factor erythroid 2-related factor 2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can help protect cells from oxidative damage .
Biochemical Pathways
The activation of NRF2 by this compound affects the antioxidant response pathway . This pathway is responsible for the regulation of cellular defenses against oxidative stress. The activation of NRF2 leads to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress .
Pharmacokinetics
It is known that the compound is moderately stable in liver microsomes , suggesting that it may have a reasonable half-life in the body
Result of Action
The activation of NRF2 by this compound leads to an increase in the expression of antioxidant proteins . This can help protect cells from oxidative damage, which is associated with various diseases, including cancer and neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of oxidative stress can enhance the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the bromination of 4,5,6,7-tetrahydrobenzo[b]thiophene. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of 2-substituted tetrahydrobenzo[b]thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated or modified thiophene derivatives.
Applications De Recherche Scientifique
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydrobenzo[b]thiophene: The parent compound without the bromine atom.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: An amino derivative with potential biological activities.
2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: A cyano derivative used in various synthetic applications.
Uniqueness: 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRLCPMBQMCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573053 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111873-07-5 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene in the context of the research paper?
A: The research paper explores the synthesis of various heterocyclic compounds and their potential biological activity. This compound plays a crucial role as a starting material in this synthetic process. Specifically, it undergoes Suzuki cross-coupling reactions with ortho-methoxy phenylboronic acids. [] This reaction yields arylated products that are subsequently cyclized to form 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. [] These resulting compounds are of interest for their potential pharmaceutical applications.
Q2: Can you elaborate on the Suzuki cross-coupling reaction involving this compound as described in the research?
A: The research paper describes a Suzuki cross-coupling reaction where this compound reacts with various ortho-methoxy phenylboronic acids. [] This reaction utilizes a palladium catalyst to facilitate the coupling between the bromine atom on the 2-position of the tetrahydrobenzothiophene ring and the boronic acid group of the phenylboronic acid. This process results in the formation of a new carbon-carbon bond, leading to the synthesis of arylated tetrahydrobenzothiophene derivatives. These derivatives are then further modified to synthesize 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
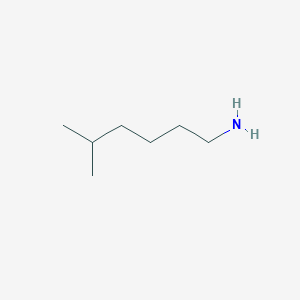

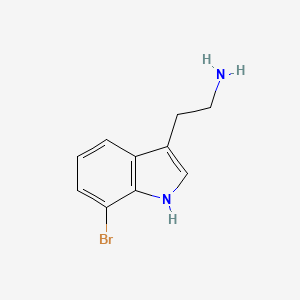
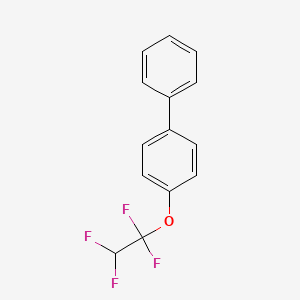
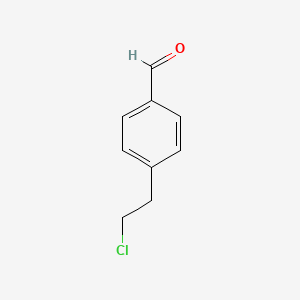
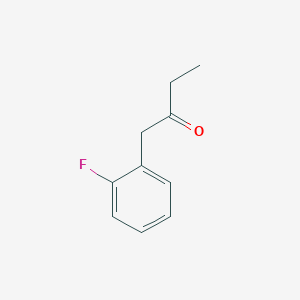
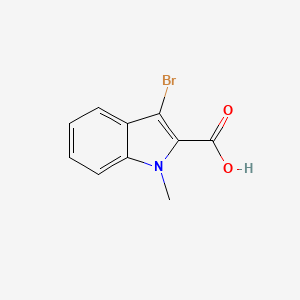
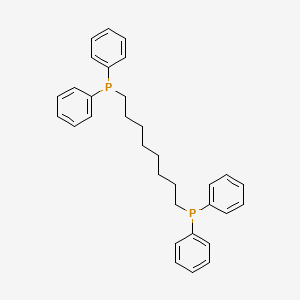
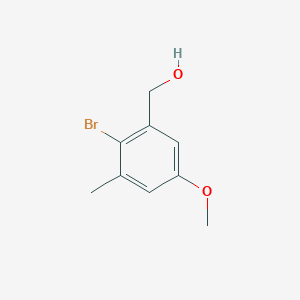
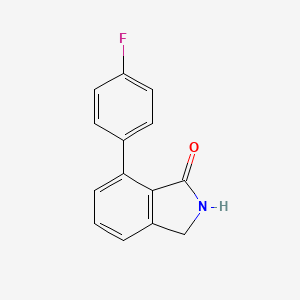
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)


